Thalifendine
Overview
Description
Thalifendine is a natural protoberberine alkaloid compound found in various plants, including those in the Magnoliaceae, Ranunculaceae, Berberidaceae, and Menispermaceae families . It shares a common protoberberine molecular skeleton with other related alkaloids such as berberine, berberrubine, demethyleneberberine, jatrorrhizine, and columbamine . This compound is known for its extensive pharmacological properties, including antibacterial, antidiabetic, antihyperlipidemic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalifendine can be synthesized through various chemical reactions involving the protoberberine skeleton. One common method involves the demethylation of berberine to produce this compound . This process typically requires specific reagents and conditions, such as the use of cytochrome P450 enzymes (CYP2D6 and CYP1A2) to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as the roots of Hydrastis canadensis . The extraction process may include solvent extraction, chromatography, and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Thalifendine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include demethyleneberberine, berberrubine, and other related protoberberine alkaloids .
Scientific Research Applications
Thalifendine has a wide range of scientific research applications across various fields:
Mechanism of Action
Thalifendine exerts its effects through multiple molecular targets and pathways:
P-glycoprotein Inhibition: this compound is a substrate of P-glycoprotein, which affects its bioavailability and transport across cellular membranes.
Cytochrome P450 Enzymes: this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which play a role in its biotransformation and pharmacokinetics.
Comparison with Similar Compounds
Thalifendine is part of a group of natural protoberberine alkaloids that share a similar molecular skeleton but differ in their substitution patterns . Some of the similar compounds include:
Berberine: Known for its broad-spectrum antibacterial, antidiabetic, and anticancer activities.
Berberrubine: A metabolite of berberine with similar pharmacological properties.
Demethyleneberberine: Another berberine metabolite with distinct biological activities.
Jatrorrhizine: Exhibits pharmacological effects similar to berberine and this compound.
Columbamine: Shares the protoberberine skeleton and displays various pharmacological properties.
This compound is unique in its specific interactions with P-glycoprotein and its distinct metabolic pathways, which contribute to its pharmacokinetic profile and therapeutic potential .
Properties
IUPAC Name |
16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWOBMNQDATKP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171240 | |
Record name | Thalifendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18207-71-1 | |
Record name | Thalifendine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalifendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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